1-Cinnamoylpyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

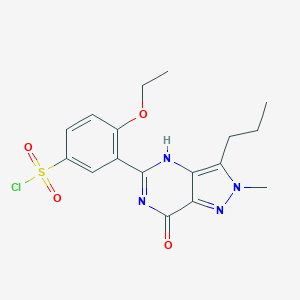

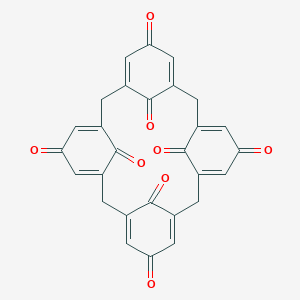

1-Cinnamoylpyrrole is a compound that is part of a broader class of cinnamoyl-based structures. These compounds have been studied for various biological activities, including their role as inhibitors of HIV-1 integrase, which is an enzyme critical for the replication of HIV-1. The cinnamoyl moiety is also a key structural feature in flavones, which have been investigated for their anti-HIV-1 activity, although with varying results .

Synthesis Analysis

The synthesis of cinnamoyl-based structures, including analogues of this compound, often involves the reaction of benzaldehyde derivatives with compounds that have active methylene groups. For instance, the synthesis of polyhydroxylated analogues can be achieved by reacting 3,4-bis(tetrahydropyran-2-yloxy)benzaldehyde with active methylene compounds like cyclohexanone, 1,3-diacetylbenzene, and others . Additionally, the synthesis of (E)-cinnamyl ester derivatives has been optimized through a greener Steglich esterification process, which avoids the use of chlorinated solvents and yields the desired products with good efficiency .

Molecular Structure Analysis

The molecular structure of cinnamoyl-based compounds, including this compound, is characterized by the presence of a cinnamoyl residue. The geometric and conformational properties of these compounds are crucial for their biological activity. For example, a syn disposition of the carbonyl group relative to the vinylic double bond is preferred for anti-HIV-1 activity, as opposed to the anti arrangement found in inactive flavones . The crystal structure of N-(3-nitrophenyl)cinnamamide, a related compound, has been determined by X-ray diffraction, providing insights into the conformational aspects of these molecules .

Chemical Reactions Analysis

Cinnamoyl-based compounds, including this compound, can undergo various chemical reactions. For instance, N-cinnamoyl-1-naphthylamines are known to cyclize in the presence of triflic acid to form different cyclic structures . Additionally, the reaction of cinnamaldehyde N-aryliminium methanide 1,3-dipoles with certain dienophiles can lead to the formation of stereoisomeric styryl-substituted pyrrolidines and 2-styrylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamoyl-based compounds are influenced by their molecular structure. These compounds have shown remarkable antiproliferative activity and have been evaluated for their ability to inhibit HIV-1 integrase specifically. However, they do not inhibit other viral or cellular nucleic acid-processing enzymes, indicating a degree of selectivity in their action . Moreover, cinnamoyl-based compounds have been investigated for their antioxidant properties, as seen in the study of cipralphelin, an N-cinnamoyl tripeptide that exhibited potent scavenging activity against hydroxy radicals .

科学的研究の応用

Antibacterial and Cytotoxic Activities

Cinnamic Acid Derivatives from Welsh Onion (Allium fistulosum) This study explored the antibacterial and cytotoxic properties of cinnamic acids isolated from Welsh onion. Cinnamic acids exhibit interesting biological activities and are isolated from plants and microorganisms. The research involved chromatographic techniques for phytochemical study and evaluated the antibacterial activity against gram-negative (Escherichia coli) and gram-positive (Staphylococcus aureus) bacteria. Additionally, the cytotoxic property was evaluated on breast cancer cell lines (MCF-7), indicating the potential of cinnamic acid derivatives, including 1-Cinnamoylpyrrole, in combating bacterial infections and cancer cells (Zolfaghari et al., 2020).

Synthesis of Optically Active Compounds

Enantioselective Conjugate Hydrocyanation of α,β-Unsaturated N-Acylpyrroles The study presents an enantioselective conjugate hydrocyanation method for α,β-unsaturated N-acylpyrroles, including N-cinnamoylpyrroles, using a chiral lithium(I) phosphoryl phenoxide catalyst. This method is crucial for synthesizing optically active compounds, demonstrating the relevance of this compound in synthesizing complex organic molecules with potential pharmaceutical applications (Hatano et al., 2017).

Anticancer Research

Cinnamic Acid Derivatives as Anticancer Agents Cinnamic acid derivatives have received significant attention in medicinal research due to their potential as traditional and recent synthetic antitumor agents. This review emphasizes the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, highlighting the underutilized potential of these compounds in cancer treatment, including those related to this compound (De, Baltas, & Bedos-Belval, 2011).

Energy Applications

Controlled Synthesis and Energy Applications of One‐Dimensional Conducting Polymer Nanostructures This study highlights the synthesis, properties, and applications of one-dimensional conducting polymer nanostructures, including those derived from pyrrole-based polymers. These nanostructures, due to their high conductivity, good electrochemical activity, and mechanical properties, are useful for energy applications such as solar cells, fuel cells, and batteries. This indicates the potential of this compound derivatives in the development of advanced materials for energy storage and conversion technologies (Yin & Zheng, 2012).

Safety and Hazards

作用機序

Target of Action

1-Cinnamoylpyrrole is an amide It is related to pd-l1 and pd-1 proteins , which play a crucial role in the immune system’s response to cancer cells.

Biochemical Pathways

This compound may influence the NF-κB and NRF2 signaling pathways . These pathways play a significant role in regulating immune responses and oxidative stress, respectively.

Result of Action

This compound has been found to significantly affect neuroinflammation and oxidative stress .

特性

IUPAC Name |

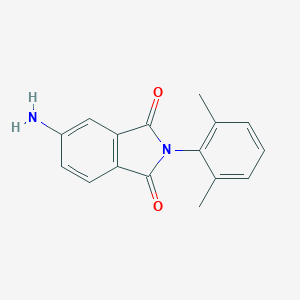

(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNIVZHWCOPZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)